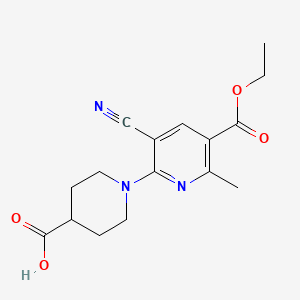
1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
The synthesis of 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid involves multiple steps, including the formation of the pyridine ring and the subsequent functionalization of the piperidine ring. The synthetic route typically starts with the preparation of the pyridine ring through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxycarbonyl groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of biological processes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the nature of the binding interaction.
Comparison with Similar Compounds
1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-YL)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-(3-Cyano-5-(ethoxycarbonyl)-6-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
- 1-(3-Cyano-5-(ethoxycarbonyl)-6-(fluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
These compounds share similar structural features but differ in the substituents on the pyridine ring. The presence of different substituents can significantly impact the chemical and biological properties of the compounds, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-23-16(22)13-8-12(9-17)14(18-10(13)2)19-6-4-11(5-7-19)15(20)21/h8,11H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDCHUPRIIGKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














